molecular formula C36H49N9O7S2 B611393 (4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide CAS No. 158899-10-6

(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide

Cat. No.: B611393
CAS No.: 158899-10-6
M. Wt: 783.96
InChI Key: XBCFQAGFOXLGBK-OYNNYJHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide is a synthetic peptide analog of somatostatin, a hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is known for its therapeutic applications, particularly in the treatment of acromegaly and certain types of tumors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide can be achieved through both liquid-phase and solid-phase peptide synthesis methods. One common approach involves the use of the 4+2+2 strategy , which includes the following steps :

    Deblocking and Oxidative Cyclization: The hydrochloride of dipeptide HCys (Acm)ThrOl is obtained by deblocking BocCys (Asm)ThrOl with 12% hydrogen chloride solution in dioxane at 10°C.

    Peptide Bond Formation: Dipeptide Boc-D-PheCys (Acm)OH is prepared by reacting Boc-D-PheOPfp with HCys (Acm)OH in dimethylformamide (DMF) at 10°C using imidazole as a catalyst.

    Tetrapeptide Synthesis: HPhe-D-TrpLys (Boc)ThrOMe is synthesized and then reacted with the dipeptide using the standard carbodiimide peptide bond formation method.

    Hydrolysis: The hexapeptide is hydrolyzed in a mixture of methanol, DMF, and water using lithium hydroxide at 0°C.

Industrial Production Methods

For industrial-scale production, the synthesis in solution is preferred due to its scalability and efficiency. The process involves the use of inexpensive amino acid derivatives and classical solution-phase peptide synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide: undergoes various chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Breaking of disulfide bonds to yield free thiol groups.

    Substitution: Reactions involving the amino and carboxyl groups of the peptide backbone.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solution.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for peptide bond formation.

Major Products

The major products formed from these reactions include cyclic peptides with disulfide bonds, linear peptides with free thiol groups, and substituted peptides with modified side chains.

Scientific Research Applications

(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide: has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to somatostatin receptors, particularly subtype 2 receptors (SSTR2). This binding inhibits the release of various hormones and peptides, thereby regulating endocrine and exocrine functions . The molecular targets include growth hormone-secreting cells and neuroendocrine tumor cells.

Comparison with Similar Compounds

(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide: is similar to other somatostatin analogs such as octreotide and lanreotide. it is unique in its specific amino acid sequence and disulfide bond configuration, which confer distinct binding affinities and pharmacokinetic properties . Similar compounds include:

    Octreotide: H-D-Phe-Cys(1)-Phe-D-Trp-Lys-Thr-Cys(1)-Thr-ol

    Lanreotide: H-D-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2

These analogs differ in their receptor binding profiles and clinical applications, making This compound a valuable addition to the family of somatostatin analogs.

Properties

CAS No.

158899-10-6

Molecular Formula

C36H49N9O7S2

Molecular Weight

783.96

IUPAC Name

(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide

InChI

InChI=1S/C36H49N9O7S2/c1-20(46)30(31(39)47)45-36(52)29-19-54-53-18-28(43-32(48)24(38)15-21-9-3-2-4-10-21)35(51)42-27(16-22-17-40-25-12-6-5-11-23(22)25)34(50)41-26(33(49)44-29)13-7-8-14-37/h2-6,9-12,17,20,24,26-30,40,46H,7-8,13-16,18-19,37-38H2,1H3,(H2,39,47)(H,41,50)(H,42,51)(H,43,48)(H,44,49)(H,45,52)/t20-,24-,26+,27-,28+,29+,30+/m1/s1

InChI Key

XBCFQAGFOXLGBK-OYNNYJHJSA-N

SMILES

CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TLN232;  TLN 232;  TLN232;  CAP232;  CAP232;  CAP 232. Amino acid sequence: DPheCysDTrpLysCysThrNH2.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide
Reactant of Route 2
Reactant of Route 2
(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide
Reactant of Route 3
Reactant of Route 3
(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide
Reactant of Route 4
Reactant of Route 4
(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide
Reactant of Route 5
Reactant of Route 5
(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide
Reactant of Route 6
(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide

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